molecular formula C20H21FN2O4 B2853576 2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 1904174-66-8

2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

Numéro de catalogue: B2853576
Numéro CAS: 1904174-66-8
Poids moléculaire: 372.396
Clé InChI: KWGNAVDTXLFTFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H21FN2O4 and its molecular weight is 372.396. The purity is usually 95%.
BenchChem offers high-quality 2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c21-17-6-7-18-16(10-17)11-23(20(25)14-27-18)9-8-22-19(24)13-26-12-15-4-2-1-3-5-15/h1-7,10H,8-9,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGNAVDTXLFTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing 2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the benzoxazepinone core via cyclization of a substituted benzodiazepine precursor under acidic or basic conditions.
  • Step 2: Functionalization of the ethylamine side chain through nucleophilic substitution or amide coupling.
  • Step 3: Introduction of the benzyloxy-acetamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Q. Key Conditions :

  • Solvents: Dichloromethane (DCM), dimethylformamide (DMF), or ethanol are commonly used .
  • Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) for amide bond formation .
  • Temperature: Reactions are often conducted at room temperature or under reflux, depending on the step .
  • Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity, with specific attention to fluorine signals (δ ~120–140 ppm for 19^{19}F) and benzyloxy protons (δ ~4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using reverse-phase C18 columns and UV detection .
  • Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and amide bonds (N–H at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods optimize the reaction design for this compound?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways and transition states, reducing trial-and-error experimentation .
  • Reaction Path Search : Algorithms identify energetically favorable intermediates, such as optimizing the cyclization step of the benzoxazepinone core .
  • Solvent Selection : COSMO-RS simulations predict solvent effects on reaction yield and selectivity .
  • Example : Computational modeling of amide coupling reactions can prioritize catalysts (e.g., TEA vs. DMAP) based on activation energies .

Q. How can contradictions in spectral data (e.g., NMR or MS) be resolved during characterization?

  • Cross-Validation : Compare 1^1H NMR data with structurally analogous compounds (e.g., 7-fluoro-benzoxazepinone derivatives) to assign ambiguous peaks .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly in the benzyloxy and ethylamide regions .
  • Isotopic Labeling : Introduce 15^{15}N or 19^{19}F labels to track specific functional groups in complex spectra .
  • Case Study : A discrepancy in carbonyl signals (C=O) may arise from keto-enol tautomerism; variable-temperature NMR can stabilize the dominant form .

Q. What in vitro models are suitable for evaluating the compound’s pharmacological potential?

  • Enzyme Inhibition Assays : Target enzymes like G-protein-coupled receptors (GPCRs) or kinases linked to the benzoxazepinone scaffold .
  • Cell Viability Studies : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity via MTT assays .
  • Binding Affinity Tests : Surface plasmon resonance (SPR) quantifies interactions with biomolecules (e.g., DNA or proteins) .
  • Example : Fluoro-substituted analogs may exhibit enhanced blood-brain barrier penetration, requiring neuroactivity screening in neuronal cell models .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Core Modifications : Vary the benzoxazepinone substituents (e.g., replacing fluorine with chloro or methyl groups) to assess bioactivity shifts .
  • Side-Chain Optimization : Test alternative acetamide moieties (e.g., thiazole or furan derivatives) to improve selectivity .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., the oxazepinone carbonyl) using molecular docking .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. How can discrepancies in biological activity data across studies be addressed?

  • Standardized Protocols : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Mechanistic Follow-Up : If conflicting cytotoxicity results arise, probe apoptosis pathways (e.g., caspase-3 activation) to confirm mode of action .
  • Example : Discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility; re-test under CLSI guidelines .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.